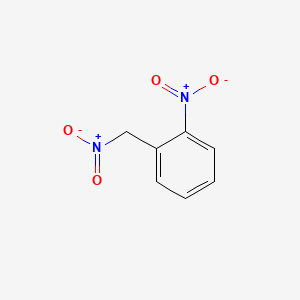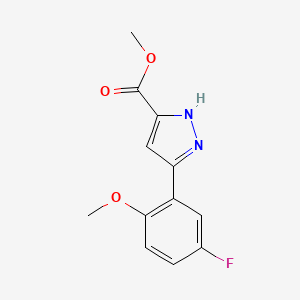
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-Clorobencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(3,5-dimetilfenil)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de tiadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-((4-Clorobencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(3,5-dimetilfenil)acetamida normalmente implica los siguientes pasos:
Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar mediante la reacción de tiosemicarbazida con disulfuro de carbono en presencia de una base como el hidróxido de potasio.
Introducción del grupo clorobencilo: El grupo clorobencilo se puede introducir haciendo reaccionar el intermedio de tiadiazol con cloruro de 4-clorobencilo en presencia de una base como el hidruro de sodio.
Formación del compuesto final: El compuesto final se puede obtener haciendo reaccionar el tiadiazol sustituido con clorobencilo con 3,5-dimetil anilina y anhídrido acético en condiciones de reflujo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre, dando lugar a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro u otras funcionalidades reducibles de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el ácido m-cloroperbenzoico (m-CPBA) y el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica.
Sustitución: Los reactivos comunes incluyen agentes halogenantes, nucleófilos como las aminas o los tioles, y electrófilos como los haluros de alquilo.
Productos principales
Los principales productos que se forman a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En biología, los derivados de tiadiazol se han estudiado por su potencial como agentes antimicrobianos, antifúngicos y anticancerígenos. El compuesto puede exhibir actividades biológicas similares y podría investigarse por sus posibles aplicaciones terapéuticas.
Medicina
En medicina, el compuesto puede explorarse por su potencial como candidato a fármaco
Industria
En la industria, el compuesto puede utilizarse como precursor para la síntesis de materiales con propiedades específicas, como polímeros o recubrimientos. Su estructura única puede conferir características deseables a los productos finales.
Mecanismo De Acción
El mecanismo de acción de 2-((5-((4-Clorobencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(3,5-dimetilfenil)acetamida dependería de su actividad biológica específica. En general, los derivados de tiadiazol ejercen sus efectos interactuando con dianas moleculares específicas, como enzimas o receptores, lo que lleva a la modulación de diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((5-(Benciltio)-1,3,4-tiadiazol-2-il)tio)-N-fenilacetamida
- 2-((5-(Metiltio)-1,3,4-tiadiazol-2-il)tio)-N-(4-metilfenil)acetamida
Singularidad
La singularidad de 2-((5-((4-Clorobencil)tio)-1,3,4-tiadiazol-2-il)tio)-N-(3,5-dimetilfenil)acetamida reside en su patrón de sustitución específico, que puede conferir propiedades biológicas y químicas distintas en comparación con otros compuestos similares. La presencia de los grupos 4-clorobencilo y 3,5-dimetilfenilo puede mejorar sus interacciones con dianas moleculares específicas, lo que lleva a actividades biológicas únicas.
Propiedades
Número CAS |
476484-57-8 |
|---|---|
Fórmula molecular |
C19H18ClN3OS3 |
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-12-7-13(2)9-16(8-12)21-17(24)11-26-19-23-22-18(27-19)25-10-14-3-5-15(20)6-4-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
Clave InChI |
LUEHPPFTRIZZKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



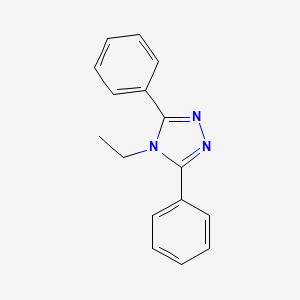
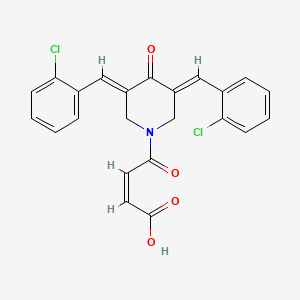

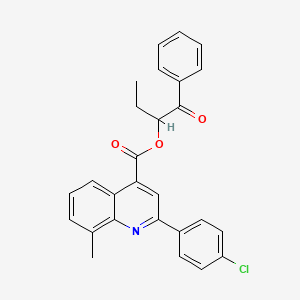
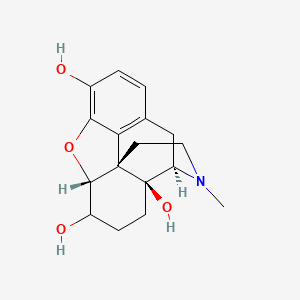


![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

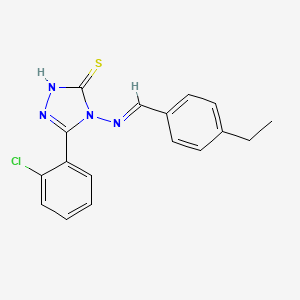
![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)
